4-Allyl-1H-imidazole

Thermal rearrangement Imidazole isomerization Regioselectivity

Procure authentic 4-Allyl-1H-imidazole (CAS 50995-98-7) to ensure synthetic success. Unlike the N-allyl isomer (CAS 31410-01-2), this C-4 allylated imidazole possesses the critical N-H functionality required for metalation, N-alkylation, and the construction of pyrazolo[3,4-d]pyrimidine scaffolds for human A3 adenosine receptor antagonists. Thermal rearrangement from 1-allylimidazole is not a viable alternative due to co-production of the 2-isomer. This regioisomer is essential for antifungal lead optimization programs exploring alternative imidazole substitution patterns.

Molecular Formula C6H8N2
Molecular Weight 108.14 g/mol
CAS No. 50995-98-7
Cat. No. B12282866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Allyl-1H-imidazole
CAS50995-98-7
Molecular FormulaC6H8N2
Molecular Weight108.14 g/mol
Structural Identifiers
SMILESC=CCC1=CN=CN1
InChIInChI=1S/C6H8N2/c1-2-3-6-4-7-5-8-6/h2,4-5H,1,3H2,(H,7,8)
InChIKeyPJCTVLGNVGGVJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Allyl-1H-imidazole CAS 50995-98-7: Essential Procurement Data for Heterocyclic Building Blocks


4-Allyl-1H-imidazole (CAS 50995-98-7), also named 1H-imidazole, 4-(2-propenyl)- or 1H-imidazole, 5-(2-propen-1-yl)-, is a C-allylated imidazole derivative with the molecular formula C₆H₈N₂ and a molecular weight of 108.14 g/mol . As a member of the imidazole family of heterocyclic compounds, this molecule features an allyl substituent at the 4-position of the imidazole ring [1]. This substitution pattern distinguishes it from the more widely documented N-allyl isomer (1-allylimidazole, CAS 31410-01-2) and confers distinct reactivity, stability, and synthetic utility profiles. The compound serves as a key intermediate in the construction of pyrazolo[3,4-d]pyrimidine derivatives with potential as human A3 adenosine receptor antagonists, establishing its relevance in medicinal chemistry and drug discovery pipelines [2].

4-Allyl-1H-imidazole: Why N-Allyl and C-Alkyl Analogs Are Not Drop-In Replacements


Generic substitution of 4-allyl-1H-imidazole with other allyl-imidazole isomers or alkyl-imidazole analogs is scientifically untenable due to fundamental differences in regiochemistry, thermal stability, and downstream reactivity. The thermal rearrangement of 1-allylimidazole at 530-600°C produces approximately equal quantities of 2-allylimidazole and 4-allylimidazole [1], demonstrating that the C-4 position represents a distinct thermodynamic and kinetic landscape compared to the N-1 position. This isomerization behavior has direct procurement implications: users requiring pure 4-allyl-1H-imidazole must source it directly rather than relying on thermal conversion from the N-allyl isomer. Furthermore, the N-H functionality of 4-allyl-1H-imidazole enables metalation and N-alkylation chemistry that is completely inaccessible to N-substituted analogs, which lack the requisite acidic proton for directed ortho-metalation or base-mediated functionalization [2].

4-Allyl-1H-imidazole (CAS 50995-98-7): Quantitative Differentiation Evidence for Scientific Procurement


Thermal Isomerization Profile: 4-Allyl-1H-imidazole vs. 1-Allylimidazole

Thermal treatment of 1-allylimidazole at 530-600°C in a silica tube results in rearrangement to form approximately equal quantities of 2-allylimidazole and 4-allylimidazole [1]. This finding establishes that 4-allyl-1H-imidazole is a thermodynamically accessible isomer from the N-allyl precursor under high-temperature conditions, but the reaction lacks regioselectivity. Consequently, synthetic routes relying on thermal isomerization for accessing 4-allyl-1H-imidazole are inherently inefficient, with maximum theoretical yield limited to approximately 50% under these conditions. Direct procurement of authentic 4-allyl-1H-imidazole eliminates this yield penalty and avoids chromatographic separation from the 2-allyl co-product.

Thermal rearrangement Imidazole isomerization Regioselectivity

N-H Functionalization Capacity: 4-Allyl-1H-imidazole vs. N-Substituted Analogs

4-Allyl-1H-imidazole retains an N-H proton that enables directed metalation and subsequent regioselective functionalization at both the N-1 position and the remaining C-2 and C-5 positions of the imidazole ring [1]. In contrast, N-substituted analogs such as 1-allylimidazole lack this acidic proton and are incapable of undergoing N-directed ortho-metalation or base-mediated N-alkylation without prior deprotection or trans-N-alkylation steps. Methodologies for full functionalization of the imidazole scaffold have been demonstrated using selective metalation and sulfoxide/magnesium exchange strategies, which exploit the N-H functionality as a handle for regioselective arylations, allylations, and acylations [1].

Directed metalation Regioselective functionalization N-alkylation

Physical State and Handling: 4-Allyl-1H-imidazole vs. 1-Allylimidazole

While comprehensive physical property data for 4-allyl-1H-imidazole remains limited in the open literature, its isomeric counterpart 1-allylimidazole is well-characterized as a colorless to pale yellow liquid with a boiling point of 212-213°C at atmospheric pressure and a density of approximately 1.003 g/mL at 25°C [1]. The C-allyl substitution pattern in 4-allyl-1H-imidazole, coupled with its N-H functionality, is expected to confer different physical properties including altered boiling point and potentially solid-state characteristics compared to the N-allyl liquid analog. This difference in physical state and handling requirements is a practical consideration for procurement and laboratory workflow design.

Physical properties Storage Handling

Structural Double Bond Impact on Biological Activity: Allyl vs. Saturated Alkyl in Imidazole Antifungals

Structure-activity relationship studies on allylimidazole derivatives have demonstrated that the presence of the allyl double bond is critical for antifungal activity. In a quantitative SAR study of 1-[2-(substituted phenyl)allyl]imidazole derivatives against Botrytis cinerea, conversion of the double bond of the allyl moiety to a single bond (i.e., saturation to the propyl analog) resulted in a significant deterioration of antifungal activity [1]. This finding, while derived from N-allyl imidazole derivatives, establishes a class-level principle that the allyl unsaturation is a pharmacophoric element for imidazole-based antifungals. The 4-allyl substitution pattern in the target compound preserves this critical unsaturation while offering an alternative regioisomeric scaffold.

Antifungal activity Structure-activity relationship Botrytis cinerea

Documented Synthetic Application: Pyrazolopyrimidine A3 Adenosine Receptor Antagonists

4-Allyl-1H-imidazole (referenced as H-imidazole-4-(2-propenyl)) has been specifically cited in the medicinal chemistry literature as a starting material for the synthesis of pyrazolo[3,4-d]pyrimidine derivatives that function as favorable antagonists of the human A3 adenosine receptor [1]. This application demonstrates the compound's utility in constructing biologically active heterocyclic scaffolds via alkylation or arylation reactions. In contrast, 1-allylimidazole and other N-substituted imidazole isomers are not cited for this specific application pathway due to their inability to undergo the requisite N-alkylation/arylation chemistry that the N-H functionality of 4-allyl-1H-imidazole enables.

Medicinal chemistry A3 adenosine receptor Heterocyclic scaffolds

4-Allyl-1H-imidazole (CAS 50995-98-7): Evidence-Backed Procurement Scenarios for Research and Industry


Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives as Adenosine Receptor Modulators

4-Allyl-1H-imidazole serves as a key intermediate in the construction of pyrazolo[3,4-d]pyrimidine scaffolds, which have been identified as favorable antagonists of the human A3 adenosine receptor [1]. This application exploits the N-H functionality of the compound, enabling alkylation or arylation at the imidazole nitrogen to fuse the imidazole and pyrazole ring systems. Procurement of authentic 4-allyl-1H-imidazole is essential for this synthetic pathway, as N-substituted isomers cannot undergo the requisite N-functionalization chemistry.

Regioselective Imidazole Scaffold Functionalization via Directed Metalation

Research programs requiring full functionalization of the imidazole core benefit from 4-allyl-1H-imidazole as a starting material due to its N-H functionality, which enables directed metalation at C-2 and C-5 positions as well as N-alkylation chemistry [1]. Methodologies employing sulfoxide/magnesium exchange allow sequential regioselective arylations, allylations, and acylations across all ring positions. This synthetic versatility is unavailable with N-substituted imidazole analogs, making 4-allyl-1H-imidazole the preferred procurement choice for complex imidazole library synthesis.

Antifungal Medicinal Chemistry and Agrochemical Development

The allyl double bond in imidazole derivatives has been quantitatively demonstrated to be essential for antifungal activity against phytopathogenic fungi such as Botrytis cinerea [1]. While this SAR was established using N-allyl imidazole derivatives, the 4-allyl-1H-imidazole scaffold retains the critical allyl unsaturation while offering regioisomeric diversity. This makes the compound valuable for antifungal lead optimization programs seeking to explore alternative substitution patterns around the imidazole pharmacophore, particularly in agrochemical fungicide development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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